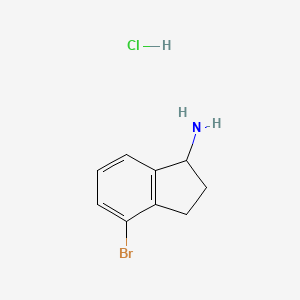

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Historical Context and Development

The historical development of this compound emerged from the broader exploration of indanamine derivatives in pharmaceutical research during the late 20th and early 21st centuries. This compound belongs to the indanamine class of organic molecules, which have been extensively studied for their biological activities and potential therapeutic applications. The systematic investigation of brominated indane derivatives gained momentum as researchers recognized their potential as intermediates in the synthesis of neurologically active compounds.

The compound's development history is closely tied to advances in asymmetric synthesis and chiral resolution techniques. Patent literature from the early 2000s began documenting improved methods for preparing various 2,3-dihydro-1H-indenes-1-amine derivatives, including rasagiline, an important anti-Parkinson medication. These synthetic methodologies laid the groundwork for the efficient preparation of the brominated analog, which subsequently found applications in more complex pharmaceutical syntheses.

The recognition of this compound's importance accelerated significantly with the development of ozanimod synthesis pathways. Research published in the Journal of Organic Chemistry in 2019 highlighted the strategic use of similar indanamine structures as chiral key intermediates, demonstrating the evolution of synthetic approaches that utilize naphthalene as a readily accessible starting material. This work represented a significant advancement in creating economically viable synthetic routes for complex pharmaceutical molecules.

Significance in Modern Chemical Research

The significance of this compound in modern chemical research extends across multiple domains, including medicinal chemistry, asymmetric synthesis, and pharmaceutical development. The compound serves as a crucial building block for synthesizing more complex therapeutic agents, particularly those targeting neurological disorders and autoimmune diseases.

Contemporary research has established this compound's role as an intermediate in developing sphingosine 1-phosphate receptor modulators, which represent a significant therapeutic class for treating multiple sclerosis and other autoimmune conditions. The specific structural features of the compound, including its brominated aromatic ring and chiral center, provide essential functionality for subsequent chemical transformations that lead to biologically active molecules.

The compound exhibits remarkable versatility in chemical reactions due to its multiple reactive sites. The primary amine group enables various transformations including acylation, alkylation, and condensation reactions, while the bromine substituent provides opportunities for cross-coupling reactions and nucleophilic substitutions. This dual reactivity makes it particularly valuable for constructing complex molecular architectures required in pharmaceutical applications.

Recent investigations have also explored the compound's potential in developing novel synthetic methodologies. Research published in the Journal of Chemical Research documented systematic studies of bromination reactions involving related indanamine structures, providing fundamental insights into reactivity patterns and optimization strategies for similar compounds. These findings contribute to the broader understanding of halogenated indane chemistry and inform future synthetic designs.

Table 1: Key Chemical Properties of this compound

Academic and Industrial Applications Overview

The academic and industrial applications of this compound span numerous research areas, reflecting its importance as both a synthetic intermediate and a research tool. In academic settings, the compound serves as a model system for studying asymmetric synthesis, chiral resolution, and structure-activity relationships in medicinal chemistry programs.

Industrial applications primarily focus on pharmaceutical manufacturing, where the compound functions as a key intermediate in producing various therapeutic agents. The most notable application involves its use in synthesizing ozanimod, a sphingosine 1-phosphate receptor modulator approved for treating multiple sclerosis. The industrial synthesis of such compounds requires efficient, scalable methods that can produce the desired stereoisomer with high enantiomeric purity.

Research institutions have extensively utilized this compound for developing new synthetic methodologies. Academic laboratories have investigated various approaches to its preparation, including chemoenzymatic synthesis routes that combine chemical and biological catalysis to achieve high stereoselectivity. These studies contribute to the fundamental understanding of biocatalytic processes and their application in pharmaceutical synthesis.

The compound's industrial significance extends to its role in process development and optimization studies. Chemical companies and pharmaceutical manufacturers have invested considerable resources in developing cost-effective synthetic routes that minimize waste and maximize yield. These efforts have led to innovative approaches utilizing readily available starting materials such as naphthalene, demonstrating the compound's importance in sustainable chemical manufacturing.

Table 2: Stereoisomeric Forms and Their Applications

| Stereoisomer | Chemical Abstracts Service Number | Primary Applications | Molecular Weight |

|---|---|---|---|

| (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1307873-37-5 | Sphingosine 1-phosphate receptor modulators | 248.55 g/mol |

| (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | 1307231-02-2 | Research applications, synthetic intermediates | 248.55 g/mol |

| Racemic mixture | 1251922-71-0 | General synthetic applications | 248.55 g/mol |

Academic research has also explored the compound's utility in developing new pharmaceutical targets. Studies have investigated its potential applications in treating neurological disorders beyond multiple sclerosis, including its possible use in developing compounds with antibacterial activity. These investigations demonstrate the compound's versatility and potential for discovering new therapeutic applications.

The industrial production of this compound involves sophisticated manufacturing processes that ensure high purity and consistent quality. Commercial suppliers maintain strict quality control measures, with typical specifications requiring purity levels of 95-97% for research-grade materials. The compound is typically stored under inert atmospheric conditions at room temperature to maintain stability and prevent degradation.

Current research trends indicate continued growth in the compound's applications, particularly in areas related to precision medicine and personalized therapeutics. As pharmaceutical research increasingly focuses on developing targeted therapies with improved efficacy and reduced side effects, compounds like this compound become increasingly valuable as building blocks for creating next-generation therapeutic agents.

Table 3: Research Applications by Field

| Research Field | Application Type | Key Benefits | Representative Studies |

|---|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate | High stereoselectivity, versatile reactivity | Ozanimod synthesis |

| Asymmetric Synthesis | Chiral building block | Enantiomeric purity, synthetic efficiency | Chemoenzymatic routes |

| Process Chemistry | Manufacturing optimization | Cost-effectiveness, scalability | Industrial synthesis methods |

| Neuropharmacology | Drug discovery | Neurological activity, receptor modulation | Multiple sclerosis treatments |

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQTVGHTIXPFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251922-71-0 | |

| Record name | 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction and Amination of 2,3-Dihydro-1H-inden-1-one Derivatives

A key approach involves the reductive amination of 2,3-dihydro-1H-inden-1-one derivatives, often brominated at the 4-position, to yield the amine hydrochloride salt.

- Step 1: Bromination of 2,3-dihydro-1H-inden-1-one to introduce the bromine at the 4-position.

- Step 2: Reductive amination or catalytic hydrogenation to convert the ketone to the amine.

- Step 3: Isolation of the amine as its hydrochloride salt by acidification with hydrochloric acid.

This method is supported by the improved process described in patent CN101062897A, which outlines an optimized synthesis of 2,3-dihydro-1H-inden-1-amine hydrochloride derivatives. The process includes:

- Use of oxammonium hydrochloride and sodium hydroxide for oxidation and reduction steps.

- Catalytic hydrogenation using alumino-nickel catalyst at controlled temperatures (50–60 °C).

- Extraction and purification by recrystallization from ethanol to obtain high purity hydrochloride salt (HPLC purity >98%, melting point ~208–209 °C).

Reaction Conditions Summary:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxidation | Oxammonium hydrochloride, ethanol, NaOH | Reflux 30–40 min, TLC monitoring |

| Catalytic Hydrogenation | Alumino-nickel catalyst, 50–60 °C, 8 hours | Batch addition of catalyst |

| Extraction & Purification | Dichloromethane extraction, HCl acidification, recrystallization in ethanol | High purity, white crystalline product |

Analytical and Purity Data

- HPLC Purity: Typically >98% for the hydrochloride salt after recrystallization.

- Melting Point: Approximately 208–209 °C, consistent with literature values.

- IR Spectroscopy: Characteristic peaks for amine and aromatic groups (e.g., 3356, 3285 cm⁻¹ for N-H stretch).

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Parameters | Outcome/Purity |

|---|---|---|---|

| Oxidation and Reduction | Oxammonium hydrochloride oxidation, alumino-nickel catalytic hydrogenation | 50–60 °C, 8 h, NaOH base | 98.6% purity, white crystalline salt |

| Extraction and Purification | Dichloromethane extraction, acid-base extraction, ethanol recrystallization | Multiple solvent washes, recrystallization | High purity, stable hydrochloride salt |

| Formulation Preparation | Stock solutions in DMSO, PEG300, Tween 80, corn oil with stepwise solvent addition | Ensure clear solutions, use physical aids | Ready for in vivo applications |

| Related Indane Derivatives | Multi-step synthesis involving halogenation, reduction, and substitution reactions on indane | Various reagents, heating, base catalysis | Insight for synthetic route design |

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1H-inden-1-amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the bromine atom under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2,3-dihydro-1H-inden-1-amine.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has diverse applications in scientific research:

1. Medicinal Chemistry:

- Building Block for Drug Development: It serves as a precursor for synthesizing sphingosine 1-phosphate (S1P) receptor modulators, which are crucial in treating diseases related to immune response and cardiovascular health.

- Neuropharmacological Studies: Preliminary studies suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, indicating its role in mood regulation and behavior modulation.

2. Biological Activity:

- Antibacterial and Antifungal Properties: Derivatives of 2,3-dihydro-1H-inden-1-one synthesized from this compound have shown effectiveness against various bacterial strains (e.g., Staphylococcus aureus) and fungal agents (e.g., Candida albicans).

- Enzyme Interaction Studies: Research indicates that it may interact with monoamine oxidase and other enzymes, providing insights into its biochemical effects .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Antibacterial Derivatives

A study synthesized multiple derivatives from 2,3-dihydro-1H-inden-1-one using grinding and ultrasound irradiation methods. The derivatives were tested against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting that these compounds could lead to new antibacterial agents.

Case Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological properties of this compound revealed its potential to influence neurotransmitter systems. In vitro studies demonstrated that the compound could modulate serotonin levels, providing a basis for further exploration in mood disorder treatments .

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and amine group can influence its binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The 4-bromo isomer exhibits greater electron-withdrawing effects at the para position, enhancing electrophilic substitution reactivity compared to the 5- or 6-bromo isomers .

- Biological Activity : Urea derivatives of 2,3-dihydro-1H-inden-1-amine (unsubstituted) demonstrate antioxidant activity (IC₅₀: 12–28 μM in DPPH assays), whereas brominated analogs are primarily used as synthetic intermediates .

- Synthetic Utility: The 4-bromo derivative is preferred in Suzuki-Miyaura couplings due to steric accessibility, while the 6-bromo analog (in isoquinolinone derivatives) is utilized in kinase inhibition studies .

Functional Group Modifications

Alkyl-Substituted Inden-Amines

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS: N/A) is a structural analog where bromine is replaced with ethyl groups. Synthesized via Friedel-Crafts alkylation and hydrogenation, this compound serves as an amino fragment in indacaterol, a β₂-adrenergic agonist for asthma treatment. The ethyl groups enhance lipophilicity, improving membrane permeability compared to brominated analogs .

Nitro and Urea Derivatives

- 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 857283-62-6): The nitro group increases electrophilicity, making this compound reactive in reduction reactions to form amine intermediates. It is used in proteomics research but lacks the bromine atom’s coupling utility .

- Urea/Thiourea Derivatives: Compounds like 4-bromo-N-(4-bromophenyl)indan-1-amine urea exhibit dual antioxidant (IC₅₀: 14.2 μM in NO scavenging) and anticancer activity (binding energy: −8.9 kcal/mol vs. Imatinib’s −7.2 kcal/mol in aromatase docking studies) .

Enantiomeric Variants

Enantiopure forms of this compound are critical for asymmetric synthesis:

| Enantiomer | CAS Number | Purity | Storage Conditions | Supplier |

|---|---|---|---|---|

| (R)-isomer | 1307231-02-2 | 95% | 2–8°C (inert atmosphere) | Combi-Blocks |

| (S)-isomer | 1307873-37-5 | 95% | Room temperature | Corey Chemical |

Biological Activity

4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and relevant research findings. The compound is characterized by its unique structure, which includes a bromo substituent at the 4-position of the indene framework.

- Molecular Formula : C9H10BrN·HCl

- Molecular Weight : 248.55 g/mol

- Classification : Amines, specifically an indene derivative.

The hydrochloride salt form enhances solubility, making it suitable for biological applications.

The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies indicate potential interactions with neurotransmitter systems:

- Serotonin and Dopamine Pathways : The compound may influence serotonin and dopamine signaling, which are critical in mood regulation and neuropharmacological effects.

- Sphingosine 1-Phosphate (S1P) Receptor Modulation : It acts as a precursor for S1P receptor modulators, which are involved in immune cell migration, cell proliferation, and cardiovascular health.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Research Findings

Several studies highlight the biological activity of this compound:

| Study | Findings |

|---|---|

| The compound interacts with neurotransmitter systems; potential effects on mood regulation. | |

| Acts as a precursor for S1P receptor modulators; implications for immune response and cardiovascular health. | |

| Binding affinity studies suggest interaction with serotonin receptors and monoamine oxidase. |

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, and what reaction conditions optimize yield and purity?

The synthesis involves bromination of a dihydroindenamine precursor followed by hydrochloride salt formation. Key steps include:

- Bromination : Controlled addition of bromine at 0–5°C in anhydrous dichloromethane to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, verified by reverse-phase HPLC.

- Yield optimization : Multi-step protocols with sequential functionalization (e.g., amination, salt formation) report 19–23% overall yields. Temperature control during exothermic steps and inert gas atmospheres prevent decomposition .

Q. What analytical techniques are critical for structural verification and purity assessment of this compound?

- Structural confirmation :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., C-4 bromine position via coupling constants).

- High-resolution mass spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) with <2 ppm mass accuracy.

- Purity assessment :

Advanced Research Questions

Q. How can researchers address challenges in enantiomeric resolution of 4-bromo-2,3-dihydro-1H-inden-1-amine derivatives, and what analytical validation is required?

Enantiomeric separation strategies include:

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.

- Diastereomeric salt formation : Use resolving agents like L-(+)-tartaric acid in ethanol/water mixtures.

Validation requires :

Polarimetry : Compare observed optical rotation with literature values for enantiopure standards.

Chiral HPLC : Resolution factor (Rₛ) >1.5 and peak symmetry analysis.

X-ray crystallography : Absolute configuration determination of separated enantiomers .

Q. What experimental design considerations are critical when investigating this compound's catalytic activity in asymmetric synthesis?

- Substrate scope : Test electron-deficient (e.g., nitroalkenes) and sterically hindered partners to probe catalytic accessibility.

- Kinetic studies : Use initial rate methods and Eyring plots to determine activation parameters.

- Counterion effects : Compare catalytic performance of hydrochloride vs. tetrafluoroborate salts.

- Characterization : In situ FTIR monitors reaction progress, while ICP-MS quantifies catalyst recovery rates .

Q. How should researchers reconcile contradictory data regarding molecular recognition properties observed in different solvent systems?

Systematic approaches include:

- Solvent parameterization : Correlate binding constants with solvent polarity (ET(30) scale) and hydrogen-bond donor capacity.

- Conformational analysis : 2D NMR (NOESY/ROESY) detects solvent-dependent structural changes.

- Computational modeling : Molecular dynamics simulations (300 K, explicit solvent) predict solvation effects on binding thermodynamics.

- Reference systems : Normalize data against well-characterized interactions (e.g., proflavine-DNA) to account for methodological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.